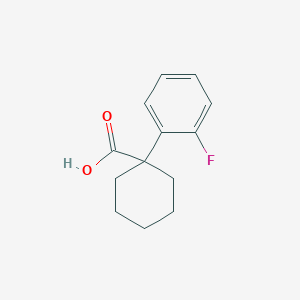

1-(2-Fluorophenyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLLDVJLQPBPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369804 | |

| Record name | 1-(2-fluorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106795-66-8 | |

| Record name | 1-(2-Fluorophenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106795-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-Fluorophenyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details two core synthetic strategies: the Grignard reaction pathway and the nitrile hydrolysis pathway. Each method is presented with detailed experimental protocols, and all quantitative data is summarized for comparative analysis.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal routes. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.

-

Grignard Reaction Pathway: This classic organometallic approach involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by its reaction with a cyclohexanone derivative and subsequent carboxylation.

-

Nitrile Hydrolysis Pathway: This route proceeds through a nitrile intermediate, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Pathway 1: Grignard Reaction Synthesis

This pathway leverages the nucleophilic character of a Grignard reagent to form the key carbon-carbon bond. The synthesis is typically a multi-step process commencing with the preparation of the Grignard reagent.

Step 1: Formation of 2-Fluorophenylmagnesium Bromide

The Grignard reagent, 2-fluorophenylmagnesium bromide, is prepared by the reaction of 2-fluorobromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated using a small crystal of iodine and requires strictly anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.

Step 2: Reaction with Cyclohexanone

The prepared Grignard reagent is then reacted with cyclohexanone. The nucleophilic 2-fluorophenyl group attacks the electrophilic carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate after a nucleophilic addition.

Step 3: Carboxylation and Acidification

The intermediate alkoxide is not isolated but is directly carboxylated by introducing carbon dioxide (in the form of dry ice) into the reaction mixture. This is followed by acidic workup to protonate the carboxylate and yield the final product, this compound. The overall reaction mechanism involves the formation of a new carbon-carbon bond and the introduction of the carboxylic acid functional group.[1]

Experimental Protocol: Grignard Reaction Pathway

Materials:

-

2-Fluorobromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclohexanone

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 2-fluorobromobenzene in anhydrous diethyl ether. Add a small portion of the 2-fluorobromobenzene solution to the magnesium. If the reaction does not initiate (disappearance of the iodine color and gentle refluxing), gentle warming may be applied. Once initiated, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carboxylation: Cool the reaction mixture again in an ice bath and slowly add crushed dry ice in small portions with vigorous stirring. Continue stirring until all the dry ice has sublimed and the mixture has returned to room temperature.

-

Workup and Purification: Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Step | Reactants | Reagent Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-Fluorobromobenzene, Mg | 1 : 1.1 | Diethyl Ether | Reflux | 1-2 | ~90 |

| 2 & 3 | Grignard Reagent, Cyclohexanone, CO2 | 1 : 1 : excess | Diethyl Ether | 0 to RT | 2-3 | 75-85 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Logical Relationship Diagram: Grignard Reaction Pathway

Caption: Synthesis of this compound via the Grignard reaction pathway.

Pathway 2: Nitrile Hydrolysis Synthesis

This alternative pathway involves the formation of a nitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid.

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

The key nitrile intermediate can be synthesized through the reaction of 2-fluorobenzonitrile with a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) or via the reaction of 2-fluorophenylacetonitrile with a suitable cyclohexylating agent. A more common approach involves the reaction of cyclohexanone with 2-fluorophenylacetonitrile under basic conditions, followed by dehydration. Another route is the reaction of cyclohexanone with cyanide in the presence of an acid catalyst to form a cyanohydrin, which is then reacted with a 2-fluorophenyl Grignard reagent.

Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

The nitrile group of 1-(2-Fluorophenyl)cyclohexanecarbonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[2] Acidic hydrolysis is typically carried out by heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid.[3] Basic hydrolysis involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to obtain the carboxylic acid.[4]

Experimental Protocol: Nitrile Hydrolysis Pathway

Materials:

-

Cyclohexanone

-

2-Fluorophenylacetonitrile

-

Sodium ethoxide or other suitable base

-

Ethanol or other suitable solvent

-

Sulfuric acid (H2SO4) or Sodium Hydroxide (NaOH)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware

Procedure:

-

Nitrile Synthesis (from Cyclohexanone and 2-Fluorophenylacetonitrile): In a round-bottom flask, dissolve 2-fluorophenylacetonitrile in ethanol. To this solution, add a solution of sodium ethoxide in ethanol. Then, add cyclohexanone dropwise with stirring. Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC. After completion, cool the mixture and pour it into ice-cold water. The crude nitrile product may precipitate or can be extracted with an organic solvent. Purify the crude product by recrystallization or column chromatography.

-

Acidic Hydrolysis: To the purified 1-(2-fluorophenyl)cyclohexanecarbonitrile, add an excess of concentrated sulfuric acid and water. Heat the mixture under reflux for several hours.[3] The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if a basic workup is used) or by TLC. After completion, cool the reaction mixture and pour it onto crushed ice. The carboxylic acid product will precipitate and can be collected by filtration. Wash the solid with cold water and dry. Recrystallize from a suitable solvent for further purification.

-

Basic Hydrolysis: Alternatively, heat the nitrile under reflux with an aqueous solution of sodium hydroxide.[4] After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Step | Reactants | Reagent Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Cyclohexanone, 2-Fluorophenylacetonitrile | 1 : 1.1 | Ethanol | Reflux | 4-6 | 70-80 |

| 2 (Acidic) | Nitrile, H2SO4 | 1 : 2 (equivalents of acid) | Water | 100-110 | 2-4 | 85-95 |

| 2 (Basic) | Nitrile, NaOH | 1 : 2 (equivalents of base) | Water | Reflux | 3-5 | 90-98 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Workflow: Nitrile Hydrolysis

Caption: A typical experimental workflow for the hydrolysis of the nitrile intermediate.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods.

| Technique | Characteristic Peaks |

| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet at δ 10-12 ppm. Aromatic protons will be observed in the range of δ 7.0-7.5 ppm, and the aliphatic protons of the cyclohexyl ring will appear as multiplets between δ 1.2-2.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 175-185 ppm. Aromatic carbons will appear between δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic coupling. The aliphatic carbons of the cyclohexyl ring will be found in the δ 20-50 ppm region.[5] |

| IR Spectroscopy | A broad O-H stretching absorption from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be observed around 1700-1725 cm⁻¹. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a halogenated aromatic carboxylic acid derivative. Its structural features, combining a cyclohexane ring with a fluorophenyl group, make it a compound of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence its physicochemical properties, such as lipophilicity and acidity, which in turn can affect its biological activity and pharmacokinetic profile. This technical guide provides a summary of the available physicochemical data, a detailed experimental protocol for a plausible synthesis, and a visual representation of the synthetic workflow.

Physicochemical Properties

| Property | This compound | 1-Phenylcyclohexanecarboxylic acid | 1-(2-Fluorophenyl)cyclopentanecarboxylic acid |

| Molecular Formula | C₁₃H₁₅FO₂ | C₁₃H₁₆O₂ | C₁₂H₁₃FO₂[1] |

| Molecular Weight | 222.26 g/mol [2] | 204.26 g/mol | 208.23 g/mol [1] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| logP (predicted) | Data not available | Data not available | 2.9 (XLogP3)[1] |

The predicted octanol-water partition coefficient (XLogP3) of 2.9 for the cyclopentane analog suggests that this compound is also likely to be a lipophilic compound.[1] The fluorine substitution on the phenyl ring is expected to influence the acidity (pKa) of the carboxylic acid group compared to the non-fluorinated analog due to its electron-withdrawing nature.

Experimental Protocols

Given the absence of a specific, published synthesis protocol for this compound, a plausible and detailed synthetic method is proposed based on established organic chemistry reactions for similar compounds. The following protocol outlines a two-step synthesis commencing with a Grignard reaction.

Synthesis of this compound via Grignard Reaction

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanol

-

Materials and Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromo-2-fluorobenzene

-

Cyclohexanone

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine. b. Add a solution of 1-bromo-2-fluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required. c. Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. d. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. f. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. g. Separate the organic layer, and extract the aqueous layer with diethyl ether. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclohexanol.

Step 2: Oxidation to this compound

-

Materials and Reagents:

-

1-(2-Fluorophenyl)cyclohexanol (from Step 1)

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

-

Procedure: a. Dissolve the crude 1-(2-fluorophenyl)cyclohexanol in acetone and cool the solution in an ice bath. b. Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green. c. After the addition is complete, stir the reaction at room temperature for 2 hours. d. Quench the excess oxidant by adding isopropanol until the green color persists. e. Remove the acetone under reduced pressure. f. Partition the residue between diethyl ether and water. g. Extract the aqueous layer with diethyl ether. h. Combine the organic layers and extract the carboxylic acid with a saturated sodium bicarbonate solution. i. Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the carboxylic acid. j. Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on 1-(2-Fluorophenyl)cyclohexanecarboxylic acid (CAS Number 106795-66-8)

Disclaimer: Publicly available scientific literature and technical databases contain limited specific information regarding the synthesis, detailed properties, and biological activity of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. This guide compiles the available data and provides theoretical context based on related compounds.

Introduction

This compound is a fluorinated organic compound featuring a cyclohexanecarboxylic acid moiety attached to a 2-fluorophenyl group. Its chemical structure suggests its potential as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Compounds of this nature are of interest to researchers and drug development professionals for their potential pharmacological activities, which may include anti-inflammatory and analgesic properties. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity to biological targets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 106795-66-8 | Commercially available |

| Molecular Formula | C₁₃H₁₅FO₂ | Calculated |

| Molecular Weight | 222.26 g/mol | Calculated |

| Hazard Statements | H302, H318 | [1] |

| RIDADR | UN 2811 6.1 / PGIII | [1] |

Note: Hazard statements and transport regulations are provided by chemical suppliers and should be confirmed by consulting the relevant Safety Data Sheet (SDS).

Synthesis and Characterization

Theoretical Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of 1-aryl-cycloalkanecarboxylic acids is through the alkylation of an arylacetonitrile followed by hydrolysis.

Proposed Synthesis Route:

-

Formation of the α-lithiated species of 2-fluorophenylacetonitrile: 2-Fluorophenylacetonitrile is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding carbanion.

-

Alkylation: The resulting carbanion is then reacted with 1,5-dibromopentane. This will undergo a tandem alkylation to form the cyclohexyl ring.

-

Hydrolysis: The resulting 1-(2-fluorophenyl)cyclohexanecarbonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. Heating the nitrile with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in a suitable solvent (e.g., water or ethanol) will yield this compound.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

General Characterization Workflow

The structural confirmation of the synthesized this compound would typically involve a combination of spectroscopic methods.

Caption: General experimental workflow for synthesis and characterization.

Biological Activity and Potential Applications

Inferred Biological Role

While no specific biological data for this compound has been found, its structural motifs are present in compounds with known pharmacological activities. The cyclohexanecarboxylic acid scaffold is found in various biologically active molecules. For instance, related structures have been investigated for their anti-inflammatory and antimicrobial properties. The presence of the 2-fluorophenyl group can enhance biological activity and improve the pharmacokinetic profile of a drug candidate.

Potential Signaling Pathway Interactions (Theoretical)

Given the suggestions of anti-inflammatory activity for similar compounds, it is plausible that this compound could interact with signaling pathways involved in inflammation. However, without experimental data, any proposed pathway is purely speculative.

Caption: Hypothetical mechanism of anti-inflammatory action.

Conclusion

This compound, CAS number 106795-66-8, is a chemical compound with potential applications as an intermediate in pharmaceutical synthesis. While detailed technical data is scarce in the public domain, its structure suggests potential for the development of novel therapeutic agents. Further research is required to elucidate its physicochemical properties, develop efficient synthetic protocols, and investigate its biological activities and potential mechanisms of action. This guide serves as a foundational overview for researchers, scientists, and drug development professionals interested in this and related molecules.

References

An In-depth Technical Guide to the Molecular Structure of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure, predicted spectroscopic properties, and potential synthetic routes for 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and employs computational prediction tools to offer a comprehensive theoretical framework. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing foundational knowledge and outlining logical experimental workflows for the synthesis and characterization of this and similar novel chemical entities.

Introduction

This compound is a halogenated aromatic derivative of cyclohexanecarboxylic acid. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Such modifications are a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide explores the structural characteristics and provides predicted analytical data to aid in the identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a cyclohexane ring and a carboxylic acid group attached to the same carbon, which is also bonded to a 2-fluorophenyl group.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₅FO₂ |

| Molecular Weight | 222.26 g/mol |

| LogP | 3.2 |

| Topological Polar Surface Area | 37.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| pKa | ~4.5 |

Note: These values are computationally predicted and should be confirmed experimentally.

Proposed Synthetic Routes

Pathway 1: Grignard Reaction and Carboxylation

A viable approach involves the synthesis of a Grignard reagent from 2-fluorobromobenzene, followed by its reaction with cyclohexanone to form a tertiary alcohol. Subsequent oxidation and rearrangement, or a direct carboxylation of an intermediate, could yield the target compound. A more direct Grignard-based synthesis would involve the reaction of the Grignard reagent of 1-bromo-1-(2-fluorophenyl)cyclohexane with carbon dioxide.

Caption: Proposed Grignard reaction pathway for synthesis.

Pathway 2: Synthesis via Nitrile Hydrolysis

Another common method for the synthesis of carboxylic acids is the hydrolysis of a corresponding nitrile. The key intermediate, 1-(2-fluorophenyl)cyclohexanecarbonitrile, could potentially be synthesized from 1-(2-fluorophenyl)cyclohexanol.

Caption: Synthesis via hydrolysis of the corresponding nitrile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its characterization. These predictions are based on established spectroscopic principles and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | br s | 1H |

| Aromatic (C₆H₄) | 7.0 - 7.5 | m | 4H |

| Cyclohexane (axial) | 1.2 - 1.8 | m | 5H |

| Cyclohexane (equatorial) | 1.9 - 2.5 | m | 5H |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C=O) | 175 - 185 |

| Aromatic (C-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-C) | 130 - 135 (d) |

| Aromatic (CH) | 115 - 130 (d) |

| Quaternary Cyclohexane (C-1) | 45 - 55 |

| Cyclohexane (-CH₂-) | 25 - 40 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3010 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F stretch | 1100 - 1250 | Strong |

Mass Spectrometry

Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 205 | [M - OH]⁺ |

| 177 | [M - COOH]⁺ |

| 123 | [C₆H₁₀COOH]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Workflow for Synthesis and Characterization

For researchers aiming to synthesize and characterize this compound, a systematic experimental workflow is crucial.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and predicted analytical characteristics of this compound. While direct experimental data remains to be published, the presented theoretical data and proposed synthetic and analytical workflows offer a robust starting point for researchers. The structural insights and methodologies described herein are anticipated to facilitate the synthesis, identification, and further investigation of this compound and its derivatives for potential applications in drug discovery and development. Experimental validation of the predicted data is a critical next step for advancing the study of this molecule.

Unraveling the Functional Role of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid: A Review of Available Data

For Immediate Release

Shanghai, China – December 23, 2025 – An extensive review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the specific mechanism of action for the chemical compound 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. While this compound is available as a research chemical and synthetic intermediate, detailed pharmacological studies elucidating its biological targets, signaling pathways, and overall mechanism of action are not currently in the public domain.

This technical overview aims to consolidate the existing, albeit limited, information regarding this compound and to provide context based on the biological activities of structurally related compounds. This analysis is intended for researchers, scientists, and drug development professionals who may be investigating this molecule or similar chemical scaffolds.

Current Status: A Chemical Intermediate

Presently, this compound is primarily categorized as a building block in organic synthesis. It is featured in the catalogs of numerous chemical suppliers, indicating its utility in the laboratory setting for the creation of more complex molecules. Several patents list substituted cyclohexanecarboxylic acids as key intermediates in the manufacturing processes of pharmaceuticals and other materials, such as liquid crystals. This suggests that the primary role of this compound to date has been as a precursor molecule rather than a pharmacologically active agent itself.

Insights from Structurally Related Compounds

While direct pharmacological data on this compound is scarce, examination of analogous structures provides potential avenues for future investigation. It is a common strategy in medicinal chemistry to explore the structure-activity relationships of a chemical series to identify key pharmacophores and potential biological targets.

For instance, derivatives of cyclohexanecarboxylic acid have been explored for a variety of biological effects:

-

Anti-inflammatory and Anti-proliferative Potential: A study on amidrazone derivatives of a closely related compound, cyclohex-1-ene-1-carboxylic acid, demonstrated significant anti-proliferative and anti-inflammatory activities.[1]

-

Antimicrobial Properties: Hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and assessed for their efficacy as anti-bacterial agents.[2]

-

Anticancer Research: In a separate line of research, the 1-(2-fluorophenyl) moiety, when incorporated into a piperazine scaffold (as opposed to a cyclohexane carboxylic acid), was a key feature of novel compounds designed as BCL2 inhibitors, which exhibited antiproliferative and apoptotic effects in cancer cell lines.[3]

It is crucial to emphasize that these findings pertain to structurally distinct molecules. The presence of different functional groups and core structures can dramatically alter the pharmacological profile of a compound. Therefore, these examples should be viewed as preliminary indicators of the types of biological activity that could be explored for derivatives of this compound, rather than direct evidence of its own mechanism of action.

Future Directions and a Call for Research

The absence of detailed mechanistic studies on this compound represents a clear knowledge gap. For the scientific community, this presents an opportunity. Future research endeavors could focus on:

-

Screening for Biological Activity: Initial in vitro screening against a broad range of biological targets, such as enzymes and receptors, could identify potential areas of pharmacological relevance.

-

Phenotypic Assays: Cellular assays could be employed to determine if the compound elicits any observable effects, such as cytotoxicity, changes in cell signaling, or modulation of inflammatory responses.

-

Computational Modeling: In silico studies could predict potential binding sites and biological targets based on the compound's three-dimensional structure.

A logical workflow for such an investigation is proposed below.

Figure 1. A proposed workflow for the initial biological investigation of this compound.

Conclusion

References

Solubility of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a molecule of interest in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. This technical guide aims to provide an in-depth overview of the solubility of this compound. However, a comprehensive search of publicly available scientific literature, chemical databases, and patents did not yield specific quantitative solubility data for this compound.

The structural similarity to cyclohexanecarboxylic acid suggests that its solubility behavior will be influenced by the interplay between the polar carboxylic acid group and the non-polar fluorophenyl and cyclohexane rings. Generally, cyclohexanecarboxylic acid is soluble in many organic solvents.[1][2] The introduction of the fluorophenyl group is expected to modify this solubility profile.

While specific data is not available, this guide provides a generalized framework for approaching the solubility determination of this compound, including common experimental protocols and a logical workflow for such studies.

General Solubility Considerations

The solubility of a compound like this compound in organic solvents is governed by the principle of "like dissolves like." The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO). The bulky and non-polar cyclohexane and fluorophenyl rings contribute to its solubility in non-polar solvents (e.g., hexane, toluene).

Based on the structure, it can be anticipated that this compound will exhibit good solubility in a range of polar and non-polar organic solvents.

Experimental Protocols for Solubility Determination

While specific experimental details for this compound are not published, a standard method for determining the solubility of a crystalline solid in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (crystalline solid, purity >99%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

References

Unveiling the Therapeutic Potential of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid: A Technical Overview

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a synthetic organic compound characterized by a cyclohexanecarboxylic acid backbone with a 2-fluorophenyl group attached to the first carbon of the cyclohexane ring. Its unique structural features, including the lipophilic cyclohexane ring, the polar carboxylic acid group, and the electron-withdrawing fluorine atom on the phenyl ring, suggest a potential for diverse biological activities. This whitepaper explores the hypothetical therapeutic applications of this compound, outlines potential mechanisms of action, and provides a framework for its investigation as a novel therapeutic agent.

Physicochemical Properties and Synthetic Routes

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a drug candidate. Key parameters such as solubility, lipophilicity (LogP), and pKa would need to be experimentally determined.

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C13H15FO2 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 222.26 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP | ~3.5 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| pKa | ~4.8 | Determines the ionization state of the carboxylic acid group at physiological pH, impacting solubility and receptor binding. |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the carboxylic acid and the fluorine atom can accept hydrogen bonds. |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, as outlined in the workflow below. This proposed pathway is based on established organic chemistry principles.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Therapeutic Targets and Mechanisms of Action

The structural motifs of this compound suggest potential interactions with several classes of biological targets. Further investigation is required to validate these hypotheses.

Potential as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

The presence of a carboxylic acid group, a common feature in many NSAIDs, suggests that this compound could potentially inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Caption: Hypothetical inhibition of the COX pathway by the target compound.

Potential as a Modulator of Ion Channels

The lipophilic nature of the fluorophenyl and cyclohexane moieties could facilitate interaction with transmembrane domains of ion channels. The carboxylic acid could serve as a key binding feature within the channel pore.

Proposed Experimental Protocols for Target Validation

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

-

Substrate: Use arachidonic acid as the substrate.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure:

-

Incubate the enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Future Directions and Conclusion

The therapeutic potential of this compound remains to be elucidated. The hypotheses presented in this whitepaper, based on its chemical structure, provide a starting point for a comprehensive investigation. Future research should focus on the experimental validation of its physicochemical properties, the development of a robust synthetic route, and the systematic screening of its biological activity against a panel of relevant targets. Should initial in vitro studies show promise, further preclinical development, including in vivo efficacy and safety studies, would be warranted. The unique combination of structural features within this molecule holds the potential for the discovery of a novel therapeutic agent.

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid: Safety and Handling

Disclaimer: This document provides a summary of available safety and handling information for 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. It is intended for use by qualified researchers, scientists, and drug development professionals. The toxicological and biological properties of this compound have not been fully investigated.[1] All handling and experimental procedures should be conducted with caution in a controlled laboratory setting by trained personnel.

This guide collates the limited publicly available data on this compound and supplements it with information on structurally related compounds to provide a general overview of its safe handling, potential applications, and plausible synthetic approaches.

Chemical and Physical Properties

Limited specific physical and chemical data for this compound is available. The following table includes basic identifiers and data from available sources.

| Property | Value | Source |

| CAS Number | 106795-66-8 | [1] |

| Molecular Formula | C₁₃H₁₅FO₂ | [1] |

| Molecular Weight | 222.26 g/mol | [1] |

| Synonyms | 2-Fluorophenylcyclohexyl carboxylic acid, 1-(2-Fluorophenyl)cyclohexane-1-carboxylic acid | [1] |

Safety and Hazard Information

The toxicological properties of this compound have not been thoroughly investigated.[1] The available Safety Data Sheet (SDS) suggests that it may cause respiratory irritation.[1] Data from structurally similar compounds, such as other substituted cyclohexanecarboxylic acids, indicate potential for skin and eye irritation.

GHS Hazard Classification (Potential based on available data and similar compounds):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | No data available | - |

| Skin Corrosion/Irritation | Potential for Irritation | May cause skin irritation. |

| Serious Eye Damage/Eye Irritation | Potential for Irritation | May cause serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Potential for Irritation | May cause respiratory irritation.[1] |

Handling and Storage Procedures

Due to the limited toxicological data, caution should be exercised when handling this compound.

3.1. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[1]

3.2. Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.[1]

-

Wash hands thoroughly after handling.

-

Handle in accordance with good industrial hygiene and safety practices.

3.3. Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Potential Synthetic Methodologies

A potential synthetic workflow is outlined below:

Potential Research Applications

Given that structurally similar molecules are utilized as intermediates in the development of pharmaceuticals, this compound holds potential as a building block in medicinal chemistry.[2] The presence of the fluorophenyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential areas of investigation for derivatives of this compound could include:

General Experimental Workflow

For researchers working with this compound or similar novel compounds, a general experimental workflow would be essential. The following diagram illustrates a typical progression from synthesis to initial biological evaluation.

References

Methodological & Application

experimental protocol for the synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid

Application Note: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aromatic ring attached to a cycloaliphatic core, is found in a variety of biologically active compounds. This document provides a detailed , designed for researchers in organic synthesis, drug discovery, and materials development. The described two-step procedure involves a base-catalyzed condensation followed by acidic hydrolysis, offering a reliable and scalable method for the preparation of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-fluorophenylacetonitrile and cyclohexanone. The overall reaction is depicted below:

Overall Reaction: Step 1: Knoevenagel Condensation 2-Fluorophenylacetonitrile + Cyclohexanone → 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile

Step 2: Hydrolysis 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile → this compound

Materials and Methods

Reagents and Solvents:

-

2-Fluorophenylacetonitrile (98%)

-

Cyclohexanone (99.8%)

-

Sodium ethoxide (96%)

-

Anhydrous ethanol

-

Toluene

-

Concentrated sulfuric acid (98%)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

-

Melting point apparatus

Step 1: Synthesis of 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (2.04 g, 30 mmol) to anhydrous ethanol (50 mL).

-

Addition of Reactants: To the stirred solution, add 2-fluorophenylacetonitrile (3.65 g, 27 mmol). Subsequently, add cyclohexanone (2.94 g, 30 mmol) dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and acidify with dilute HCl to a pH of ~5.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude nitrile intermediate. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: To the crude 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile from the previous step, add a mixture of glacial acetic acid (30 mL), concentrated sulfuric acid (10 mL), and water (10 mL).

-

Reaction: Heat the mixture to reflux for 8 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice (150 g). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

-

Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| 2-Fluorophenylacetonitrile | 3.65 g (27 mmol) |

| Cyclohexanone | 2.94 g (30 mmol) |

| Sodium Ethoxide | 2.04 g (30 mmol) |

| Final Product | |

| Product Name | This compound |

| Molecular Formula | C₁₃H₁₅FO₂ |

| Molecular Weight | 222.26 g/mol |

| Theoretical Yield | 6.00 g |

| Actual Yield | 4.68 g |

| Overall Yield | 78% |

| Purity (by HPLC) | >98% |

| Melting Point | 135-137 °C |

| Appearance | White crystalline solid |

Mandatory Visualization

The experimental workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the two-step synthesis of this compound.

Application Notes and Protocols: 1-(2-Fluorophenyl)cyclohexanecarboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a versatile pharmaceutical intermediate with significant potential in the development of novel therapeutics. Its unique structural features, combining a fluorinated aromatic ring with a cyclohexyl carboxylic acid moiety, make it a valuable building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate, with a focus on its application in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The fluorophenyl group can enhance metabolic stability and binding affinity to target enzymes, while the cyclohexanecarboxylic acid portion provides a scaffold for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Data Presentation

Table 1: Synthesis of this compound

| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| 1 | Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride, Fluorobenzene, AlCl₃ | Dichloromethane | 4 | 0 to RT | 85 | 95 |

| 2 | Hydrolysis | 1-(2-Fluorophenyl)cyclohexyl methanone, NaOH | Ethanol/Water | 6 | 80 | 92 | >98 |

Table 2: Synthesis of a Hypothetical COX-2 Inhibitor (API-123)

| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| 3 | Amide Coupling | This compound, 4-Aminobenzenesulfonamide, HATU, DIPEA | DMF | 12 | RT | 78 | >99 |

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Friedel-Crafts Acylation to yield 1-(2-Fluorophenyl)cyclohexyl methanone

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add cyclohexanecarbonyl chloride (1.0 eq) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add fluorobenzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(2-Fluorophenyl)cyclohexyl methanone.

Step 2: Hydrolysis to yield this compound

-

Dissolve the 1-(2-Fluorophenyl)cyclohexyl methanone from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with 2N HCl to pH 2-3, resulting in the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain pure this compound.

Protocol 2: Synthesis of a Hypothetical COX-2 Inhibitor (API-123)

Step 3: Amide Coupling

-

To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 4-aminobenzenesulfonamide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final API-123.

Mandatory Visualization

Figure 1. Synthetic workflow for the preparation of this compound and its conversion to a hypothetical COX-2 inhibitor (API-123).

Figure 2. Simplified signaling pathway of the Cyclooxygenase-2 (COX-2) enzyme and the inhibitory action of API-123.

Application Notes and Protocols for the Quantification of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a molecule of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and reliable quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for carboxylic acids and related compounds.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the anticipated performance characteristics of different analytical techniques for the quantification of this compound.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |

| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |

| Precision (%RSD) | < 5% | < 10% | < 15% |

| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range | pg/mL range |

| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to fg/mL range | pg/mL range |

| Selectivity | Moderate | High | High |

| Throughput | Moderate | High | Moderate to High |

| Cost | Lower | Higher | Moderate |

| Sample Matrix Complexity | Suitable for simple to moderately complex matrices. | Highly suitable for complex biological matrices. | Requires clean samples; derivatization adds a step. |

| Derivatization | Not typically required. | Not always necessary but can enhance ionization. | Mandatory to increase volatility. |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated products.

1.1. Principle

The analyte is separated on a reversed-phase HPLC column and detected by its ultraviolet (UV) absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.

1.2. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Sample diluent (e.g., 50:50 Acetonitrile:Water)

1.3. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

1.4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-19 min: 90-30% B; 19-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (or optimal wavelength determined by UV scan) |

1.5. Sample Preparation

-

Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range.

-

Vortex the solution until the sample is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.6. Calibration Curve Preparation

-

Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the sample diluent.

-

Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Transfer the calibration standards to HPLC vials.

1.7. Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Inject the blank (sample diluent), followed by the calibration standards and then the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

1.8. Workflow Diagram

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices like biological fluids (plasma, urine) or environmental samples.

2.1. Principle

The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent specificity.

2.2. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), preferably a stable isotope-labeled version (e.g., ¹³C₆- or D₅-labeled analog). If unavailable, a structurally similar compound can be used.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate or ammonium formate (optional, for mobile phase modification)

2.3. Instrumentation

-

UHPLC or HPLC system

-

Autosampler

-

Column oven

-

Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

2.4. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for analyte retention and separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Negative ESI |

| MRM Transitions | To be determined by infusing a standard solution. Precursor ion will be [M-H]⁻. Product ions will be characteristic fragments. |

| Ion Source Parameters | Optimized for maximum signal (e.g., Capillary voltage, Gas flow, Temperature) |

2.5. Sample Preparation (for Plasma)

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile (protein precipitation).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an LC-MS vial for analysis.

2.6. Calibration Curve Preparation

-

Prepare a stock solution of the reference standard and the internal standard.

-

Prepare calibration standards by spiking known amounts of the reference standard into a blank matrix (e.g., drug-free plasma).

-

Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

2.7. Analysis

-

Equilibrate the LC-MS/MS system.

-

Inject the processed blank, calibration standards, and samples.

-

Integrate the peak areas for the analyte and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.

-

Determine the concentration in the samples from the calibration curve.

2.8. Workflow Diagram

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.

3.1. Principle

The carboxylic acid group of the analyte is chemically modified (derivatized) to form a more volatile ester or silyl ester. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is performed using an internal standard and a calibration curve.

3.2. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., a similar carboxylic acid not present in the sample)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an esterification agent like methanol with an acid catalyst)

-

Solvent for extraction and derivatization (e.g., Ethyl acetate, Hexane)

-

Anhydrous sodium sulfate

3.3. Instrumentation

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (e.g., single quadrupole or ion trap)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

3.4. GC-MS Conditions

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and IS. |

3.5. Sample Preparation and Derivatization (Silylation)

-

Extract the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate) using liquid-liquid extraction.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Evaporate the solvent to dryness.

-

To the dry residue, add 50 µL of the derivatization reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

-

Heat the mixture at 70 °C for 30 minutes.

-

Cool to room temperature and inject 1 µL into the GC-MS.

3.6. Calibration and Analysis

-

Prepare calibration standards and an internal standard stock solution.

-

Spike blank matrix with calibration standards and the internal standard.

-

Perform the extraction and derivatization procedure for all standards and samples.

-

Analyze by GC-MS in SIM mode.

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus concentration.

-

Quantify the analyte in the samples.

3.7. Workflow Diagram

Caption: Workflow for GC-MS analysis.

Application Notes and Protocols: 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid in Anti-Inflammatory Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A key area of drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. 1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a synthetic organic compound with a structural motif that suggests potential for anti-inflammatory activity. This document provides an overview of its potential applications in anti-inflammatory drug design, along with detailed protocols for its synthesis and evaluation.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 1-aryl-cycloalkanecarboxylic acids. A common approach involves the reaction of a Grignard reagent with a cyclic ketone, followed by carboxylation.

Protocol 1: Synthesis via Grignard Reaction and Carboxylation

Materials:

-

2-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclohexanone

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromofluorobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has reacted to form the Grignard reagent, 2-fluorophenylmagnesium bromide.

-

Reaction with Cyclohexanone: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of cyclohexanone in anhydrous diethyl ether or THF. Stir the reaction mixture at room temperature for 2-3 hours.

-

Carboxylation: Cool the reaction mixture in a dry ice/acetone bath. Carefully add crushed dry ice to the mixture. The Grignard-ketone adduct will react with the carbon dioxide to form the carboxylate salt.

-

Work-up: Once the dry ice has sublimated, slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of small molecule inhibitors are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For a compound like this compound, two primary putative mechanisms of action are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the inhibition of cyclooxygenase (COX) enzymes.

-

Inhibition of the NF-κB Pathway: The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibition of this pathway can significantly reduce the inflammatory response.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2, which is upregulated at sites of inflammation, is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]

References

Application Notes and Protocols for Halogenated Aromatic Compounds in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of halogenated aromatic compounds in the discovery and development of novel agrochemicals. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of key biological pathways and experimental workflows to support researchers in this field.

Introduction

Halogenated aromatic compounds are a cornerstone of modern agrochemical research and development. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into an aromatic scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] These modifications have led to the development of potent and selective herbicides, fungicides, and insecticides. Since 2010, approximately 81% of newly launched agrochemicals contain halogen atoms, underscoring their importance in the industry.[3][4] This document outlines key applications, presents biological activity data for representative compounds, and provides detailed protocols for their synthesis and evaluation.

Data Presentation: Biological Activities of Halogenated Aromatic Agrochemicals

The following tables summarize the biological activities of various classes of halogenated aromatic compounds against common agricultural pests, weeds, and fungal pathogens.

Table 1: Herbicidal Activity of Halogenated Aromatic Compounds

| Compound Class | Compound Name/ID | Target Species | Activity Type | Value | Reference |

| Phenoxyacetic Acid | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Brassica campestris | IC₅₀ (Root Growth) | ~0.0002 mmol L⁻¹ | [5][6] |

| Phenoxyacetic Acid | 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Brassica campestris | IC₅₀ (Shoot Growth) | ~0.0002 mmol L⁻¹ | [5][6] |

| Picolinic Acid | V-2 | Arabidopsis thaliana | IC₅₀ (Root Growth) | Lower than Halauxifen-methyl | [2] |

| Picolinic Acid | V-7 | Arabidopsis thaliana | IC₅₀ (Root Growth) | Lower than Halauxifen-methyl | [2] |

| Pyrido[2,3-d]pyrimidine | 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) | Agrostis stolonifera | Growth Inhibition | Good activity at 1 mM | [7] |

Table 2: Fungicidal Activity of Halogenated Aromatic Compounds

| Compound Class | Compound Name/ID | Target Species | Activity Type | Value | Reference |

| Halogenated Indole | 4,6-dibromoindole | Candida albicans | MIC | 25 µg/mL | [8] |

| Halogenated Indole | 5-bromo-4-chloroindole | Candida albicans | MIC | 10-50 µg/mL | [8][9] |

| Quinoxaline | Compound 6 | Botrytis cinerea | EC₅₀ | 3.31 µg/mL | [10] |

| 3-Iodochromone | 6,8-Dichloro-3-iodochromone (4r) | Sclerotium rolfsii | ED₅₀ | 8.43 mg L⁻¹ | [11] |

| Pyridine Derivative | 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole (7c) | Candida albicans | MIC | 0.15 mM | [12] |

Table 3: Insecticidal Activity of Halogenated Aromatic Compounds

| Compound Class | Compound Name/ID | Target Species | Activity Type | Value | Reference |

| Phenylpyrazole | Compound 7g | Plutella xylostella | LC₅₀ | 5.32 mg/L | [12] |

| Phenylpyrazole | Compound 7g | Spodoptera exigua | LC₅₀ | 6.75 mg/L | [12] |

| Phenylpyrazole | Compound 7g | Spodoptera frugiperda | LC₅₀ | 7.64 mg/L | [12] |

| Phenylpyrazole | Ethiprole | House fly | Topical Toxicity | Similar to Fipronil | [9] |